

2-Di-1-ASP safety and handling guidelines

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Compound of Interest

Compound Name: 2-Di-1-ASP

Cat. No.: B10818430

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An In-depth Technical Guide to **2-Di-1-ASP**: Safety, Handling, and Experimental Applications

This guide provides a comprehensive overview of **2-Di-1-ASP** (also known as DASPI), a versatile fluorescent dye, for researchers, scientists, and drug development professionals. It covers essential safety and handling procedures, detailed chemical and physical properties, and protocols for its primary applications in cellular and molecular biology.

General Information and Properties

2-Di-1-ASP is a mono-styryl dye widely utilized as a fluorescent probe. Its primary applications include the staining of mitochondria in living cells and the detection of G-quadruplex (G4) DNA structures. The dye exhibits significant fluorescence enhancement upon binding to these targets, making it a valuable tool for imaging and analysis.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **2-Di-1-ASP** is presented in Table 1.

Property	Value	Reference
Chemical Name	2-[2-[4-(dimethylamino)phenyl]ethenyl]-1-methyl-pyridinium, monoiodide	
Synonyms	DASPI, DASPMI	
CAS Number	2156-29-8	
Molecular Formula	C ₁₆ H ₁₉ IN ₂	
Molecular Weight	366.24 g/mol	
Appearance	Solid	
Excitation Maximum (λ _{ex})	474 nm	
Emission Maximum (λ _{em})	605 nm	

Solubility

The solubility of **2-Di-1-ASP** in common laboratory solvents is crucial for the preparation of stock and working solutions (Table 2).

Solvent	Solubility	Reference
DMSO	Sparingly soluble (1-10 mg/mL)	
DMSO	30 mg/mL (81.91 mM) (Note: Moisture-absorbing DMSO reduces solubility; use fresh DMSO)	

Safety and Handling

Proper safety precautions are essential when working with **2-Di-1-ASP**. A Safety Data Sheet (SDS) should always be consulted before use.

Hazard Identification

Based on available safety data, **2-Di-1-ASP** is not classified as a hazardous substance or mixture. However, as with any chemical, it should be handled with care.

First Aid Measures

- After inhalation: Move to fresh air.
- In case of skin contact: Wash off with soap and plenty of water.
- In case of eye contact: Flush eyes with water as a precaution.
- If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.

Personal Protective Equipment (PPE)

- Eye/face protection: Use safety glasses with side-shields.
- Skin protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.
- Body Protection: Choose body protection in relation to its type, to the concentration and amount of dangerous substances, and to the specific work-place.
- Respiratory protection: Respiratory protection is not required. Where protection from nuisance levels of dusts are desired, use type N95 (US) or type P1 (EN 143) dust masks.

Storage and Stability

Proper storage is critical to maintain the integrity and performance of **2-Di-1-ASP**.

- Powder: Store at -20°C for up to 3 years.
- Stock Solutions: Aliquot and store at -80°C for up to 1 year, or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. Protect from light and moisture.

Experimental Protocols

2-Di-1-ASP is primarily used as a fluorescent stain for mitochondria and G-quadruplex DNA. The following are general protocols for these applications. Optimization may be required for specific cell types or experimental conditions.

Mitochondrial Staining in Live Cells

This protocol describes a general procedure for staining mitochondria in live, adherent cells.

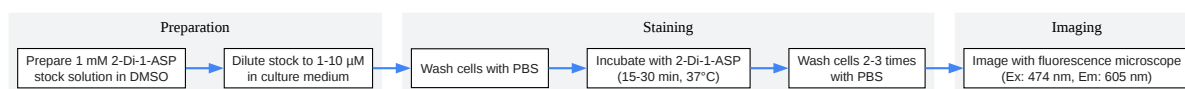
Materials:

- **2-Di-1-ASP**
- Anhydrous DMSO
- Cell culture medium
- Phosphate-buffered saline (PBS)
- Live cells cultured on coverslips or in imaging dishes
- Fluorescence microscope with appropriate filters

Procedure:

- Prepare a 1 mM stock solution of **2-Di-1-ASP** in anhydrous DMSO.
- Dilute the stock solution to a final working concentration of 1-10 μM in pre-warmed cell culture medium. The optimal concentration should be determined experimentally.
- Remove the culture medium from the cells and wash once with PBS.
- Add the **2-Di-1-ASP** staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
- Remove the staining solution and wash the cells two to three times with PBS or fresh culture medium.

- Image the cells immediately using a fluorescence microscope with excitation and emission wavelengths appropriate for **2-Di-1-ASP** (Excitation: ~474 nm, Emission: ~605 nm).



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Caption: Workflow for mitochondrial staining in live cells using **2-Di-1-ASP**.

G-Quadruplex DNA Staining

This protocol provides a general method for detecting G-quadruplex DNA structures in vitro.

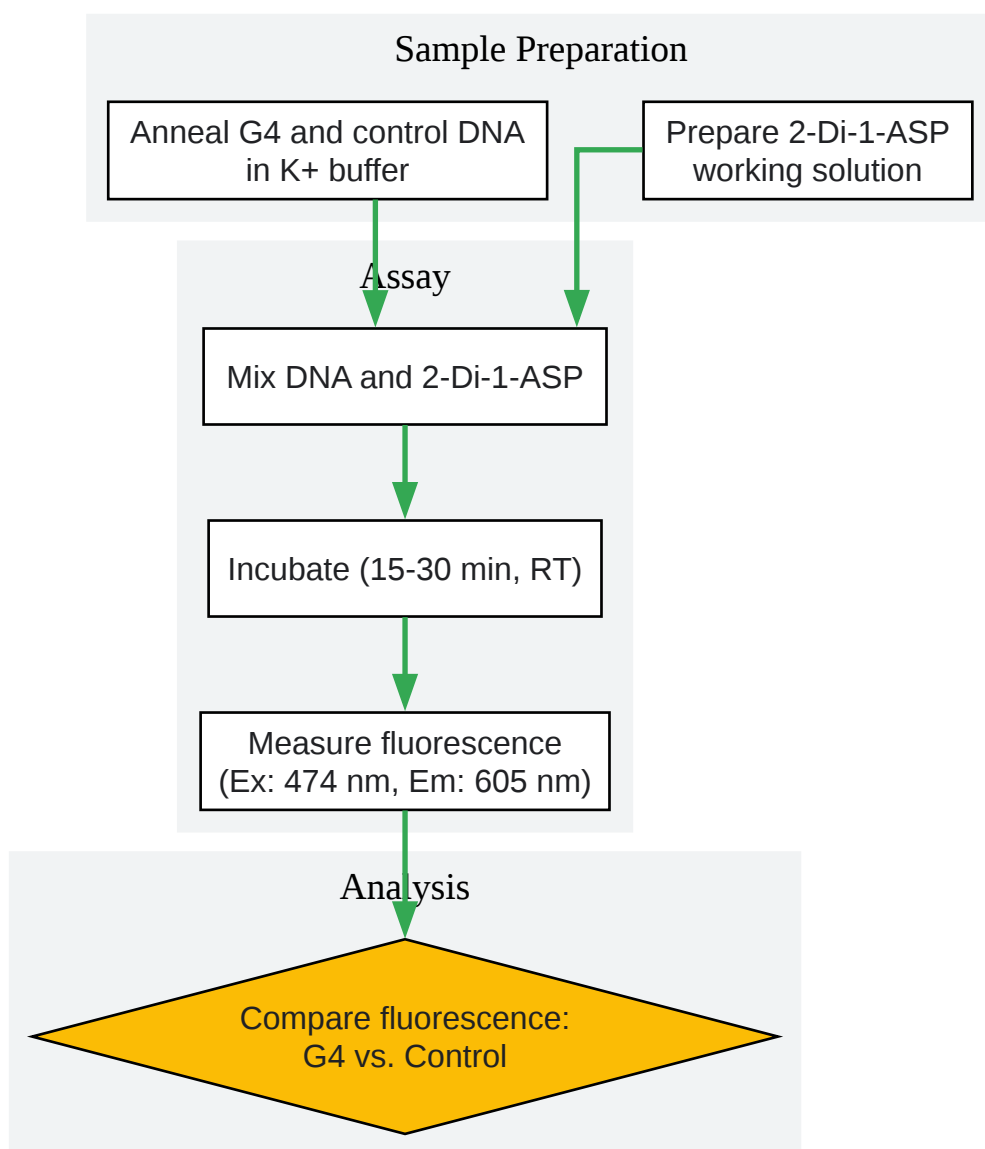
Materials:

- **2-Di-1-ASP**
- Anhydrous DMSO
- DNA sample containing a potential G-quadruplex forming sequence
- Control DNA sample (e.g., duplex DNA)
- Buffer (e.g., Tris-HCl with KCl)
- Fluorometer or fluorescence plate reader

Procedure:

- Prepare a 1 mM stock solution of **2-Di-1-ASP** in anhydrous DMSO.
- Prepare the DNA samples: Anneal the G-quadruplex forming sequence in a buffer containing a stabilizing cation (e.g., 100 mM KCl) by heating to 95°C for 5 minutes and then slowly cooling to room temperature. Prepare the control DNA sample in the same buffer.

- Prepare the reaction mixture: In a microplate or cuvette, add the DNA sample to the buffer.
- Add **2-Di-1-ASP** to a final concentration of 1-5 μM .
- Incubate for 15-30 minutes at room temperature, protected from light.
- Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths set to approximately 474 nm and 605 nm, respectively.
- Compare the fluorescence intensity of the G-quadruplex sample to the control DNA sample. A significant increase in fluorescence indicates the presence of G-quadruplex structures.

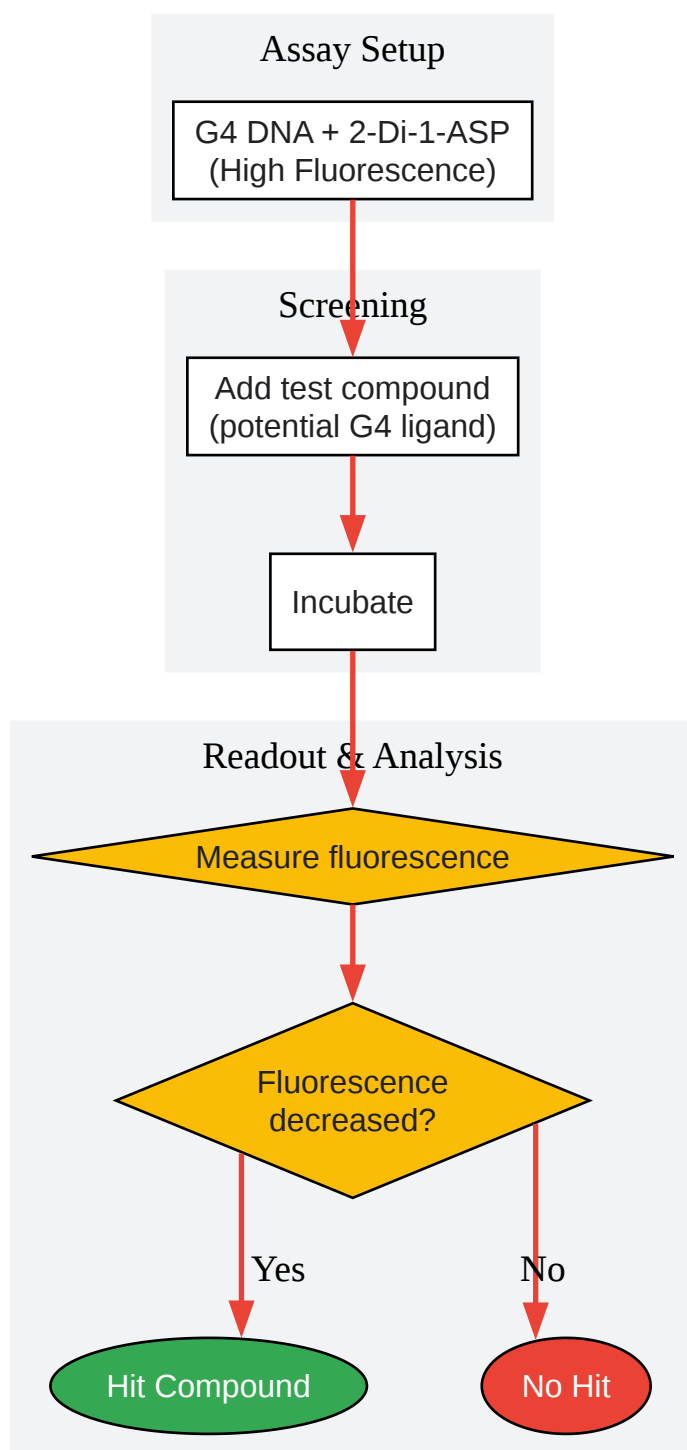


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Caption: Workflow for in vitro detection of G-quadruplex DNA using **2-Di-1-ASP**.

Logical Workflow: Screening for G-Quadruplex Ligands

2-Di-1-ASP can be employed in a high-throughput screening assay to identify potential G-quadruplex binding ligands. The principle is based on the displacement of **2-Di-1-ASP** from the G-quadruplex by a competing ligand, leading to a decrease in fluorescence.



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